molecular formula C11H16O2S B14484510 3-Hydroxy-5-methyl-2-(thiolan-2-yl)cyclohex-2-en-1-one CAS No. 65782-08-3

3-Hydroxy-5-methyl-2-(thiolan-2-yl)cyclohex-2-en-1-one

Cat. No.: B14484510
CAS No.: 65782-08-3
M. Wt: 212.31 g/mol
InChI Key: RYZUZCOVEPVZQF-UHFFFAOYSA-N
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Description

3-Hydroxy-5-methyl-2-(thiolan-2-yl)cyclohex-2-en-1-one is an organic compound with a unique structure that includes a cyclohexenone ring substituted with a thiolane group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-5-methyl-2-(thiolan-2-yl)cyclohex-2-en-1-one can be achieved through several methods. One common approach involves the cyclization of a precursor molecule containing the necessary functional groups. The reaction conditions typically include the use of a strong acid or base to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve the catalytic oxidation of cyclohexene derivatives, followed by the introduction of the thiolane group through a substitution reaction. The use of catalysts such as vanadium or other transition metals can enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-5-methyl-2-(thiolan-2-yl)cyclohex-2-en-1-one undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The thiolane group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone, while reduction may produce an alcohol.

Scientific Research Applications

3-Hydroxy-5-methyl-2-(thiolan-2-yl)cyclohex-2-en-1-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme mechanisms and metabolic pathways.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Hydroxy-5-methyl-2-(thiolan-2-yl)cyclohex-2-en-1-one involves its interaction with specific molecular targets. The hydroxyl and carbonyl groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexenone: A similar compound with a cyclohexenone ring but without the thiolane group.

    3-Hydroxy-5,5-dimethyl-2-tetrahydro-2-thienyl-2-cyclohexen-1-one: Another compound with a similar structure but different substituents.

Uniqueness

3-Hydroxy-5-methyl-2-(thiolan-2-yl)cyclohex-2-en-1-one is unique due to the presence of the thiolane group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.

Properties

CAS No.

65782-08-3

Molecular Formula

C11H16O2S

Molecular Weight

212.31 g/mol

IUPAC Name

3-hydroxy-5-methyl-2-(thiolan-2-yl)cyclohex-2-en-1-one

InChI

InChI=1S/C11H16O2S/c1-7-5-8(12)11(9(13)6-7)10-3-2-4-14-10/h7,10,12H,2-6H2,1H3

InChI Key

RYZUZCOVEPVZQF-UHFFFAOYSA-N

Canonical SMILES

CC1CC(=C(C(=O)C1)C2CCCS2)O

Origin of Product

United States

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